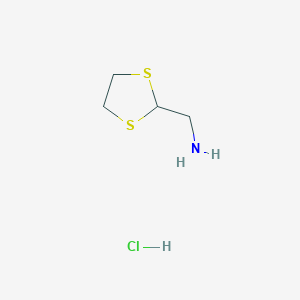

(1,3-Dithiolan-2-yl)methanamine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1,3-dithiolan-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS2.ClH/c5-3-4-6-1-2-7-4;/h4H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVKDLLHTRCLJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989672-83-4 | |

| Record name | (1,3-dithiolan-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dithiolan-2-yl)methanamine hydrochloride typically involves the reaction of 1,2-ethanedithiol with a suitable amine under acidic conditions. One common method involves the use of perchloric acid adsorbed on silica gel (HClO4-SiO2) as a catalyst, which facilitates the formation of the 1,3-dithiolane ring under solvent-free conditions at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar catalysts and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of raw materials are crucial factors in the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions: (1,3-Dithiolan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atoms in the 1,3-dithiolane ring, which can participate in redox processes.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or disulfides.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Mechanism of Action

The compound's mechanism of action primarily involves its interaction with biological molecules. The sulfur atoms in the dithiolane ring can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or alteration of cellular signaling pathways.

Therapeutic Potential

Research has indicated that (1,3-Dithiolan-2-yl)methanamine hydrochloride may exhibit potential therapeutic properties. For instance, studies have shown that compounds with similar structures can act as effective inhibitors in various biochemical pathways, suggesting that this compound might be explored for drug development targeting specific diseases.

Applications in Nanotechnology

Recent studies have explored the use of this compound in the development of functionalized nanoparticles and microcapsules. These applications leverage the compound's ability to form stable complexes with metal ions, which can be utilized in drug delivery systems or as catalysts in chemical reactions .

Case Study: Magnetic Microcapsules

A study demonstrated the incorporation of this compound into magnetic microcapsules for targeted drug delivery. The microcapsules exhibited controlled release properties when stimulated by an external magnetic field, showcasing the compound's utility in advanced material applications .

Wirkmechanismus

The mechanism of action of (1,3-Dithiolan-2-yl)methanamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The sulfur atoms in the 1,3-dithiolane ring can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares (1,3-Dithiolan-2-yl)methanamine hydrochloride with structurally related compounds:

Key Observations :

- Heterocyclic Influence : Thiazole-containing analogs (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit higher melting points (~268°C) compared to aliphatic amines like 1,3-dimethylbutylamine HCl, likely due to stronger intermolecular interactions in aromatic systems .

- Solubility: Di-hydrochloride salts (e.g., [3-(2-methylthiazol-4-yl)phenyl]methanamine diHCl) may offer improved aqueous solubility compared to mono-hydrochloride forms, critical for drug formulation .

- Bioactivity : Thiazole and aryl derivatives show antitumor activity in preclinical studies, while diphenhydramine HCl is pharmacologically distinct as an antihistamine .

Biologische Aktivität

(1,3-Dithiolan-2-yl)methanamine hydrochloride is a compound with the molecular formula CHClNS and a molecular weight of 171.7 g/mol. It features a 1,3-dithiolane ring structure, which contributes to its unique chemical properties and biological activities. This compound has garnered interest in various fields, including medicinal chemistry and agricultural applications.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The sulfur atoms in the 1,3-dithiolane ring are capable of forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function.

- Alteration of Cellular Signaling Pathways: By interacting with signaling proteins, it can modulate cellular responses.

The compound undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur atoms in the 1,3-dithiolane ring:

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Involves the conversion of dithiolane to sulfoxides or sulfones | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Converts dithiolane to thiols or disulfides | Sodium borohydride | Thiols, disulfides |

| Substitution | Reactions with nucleophiles such as amines or thiols | Amine or thiol nucleophiles | Various substituted products |

Agricultural Applications

Research has indicated that this compound exhibits potential as a fungicide. A study demonstrated its effectiveness against plant pathogenic microorganisms, providing a basis for its application in agricultural settings to prevent crop diseases caused by fungi .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its inhibitory effects on cytochrome P-450 enzymes. A series of analogues were synthesized to evaluate their inhibitory activity against these enzymes, highlighting the potential for developing therapeutic agents targeting metabolic pathways .

Comparative Studies

Comparative studies have shown that this compound possesses unique properties compared to other sulfur-containing compounds. For instance, while similar compounds like 1,3-dithiolane-2-thione exhibit some biological activity, this compound's dual functionality as both an amine and a dithiolane enhances its reactivity and potential applications in drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1,3-Dithiolan-2-yl)methanamine hydrochloride, and what reaction conditions are critical?

- Methodological Answer : Synthesis typically involves the formation of the dithiolane ring followed by amine functionalization. For analogous compounds, reductive amination (using NaBH₄ or LiAlH₄) or nucleophilic substitution (e.g., NH₃ with halogenated precursors) under anhydrous conditions is common . Key variables include pH control, inert atmospheres (N₂/Ar), and temperature modulation (e.g., 0–5°C for exothermic steps). Post-synthesis, HCl gas or concentrated HCl is used to form the hydrochloride salt .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the dithiolane ring (δ ~3.5–4.5 ppm for SCH₂S) and amine protons (δ ~2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₄H₉NS₂⁺) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (Ar) at –20°C to prevent oxidation of the dithiolane ring. Desiccants (silica gel) are critical to avoid hydrolysis. For laboratory use, prepare aliquots to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reactivity .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How do structural modifications (e.g., substituents on the dithiolane ring) affect biological activity?

- Methodological Answer :

- Comparative SAR Studies : Synthesize derivatives with methyl/fluoro substituents and assay against targets (e.g., enzymes, receptors) .

- Computational Modeling : Use DFT calculations (Gaussian, ORCA) to predict electronic effects on binding affinity .

- In Vitro Assays : Radioligand binding (e.g., ³H-labeled compounds) or fluorescence polarization to quantify interactions .

Q. How can contradictory data in literature regarding this compound’s metabolic stability be resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate studies under standardized conditions (pH 7.4 buffer, 37°C) with LC-MS/MS quantification .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., oxidized dithiolane) that may skew results .

- Cross-Validation : Compare data across multiple cell lines (HEK293, HepG2) and species (rat/human microsomes) to isolate species-specific effects .

Q. What strategies are effective in studying this compound’s interaction with cysteine-rich proteins?

- Methodological Answer :

- Labeling Probes : Synthesize a biotinylated derivative for pull-down assays and Western blot analysis .

- X-ray Crystallography : Co-crystallize with model proteins (e.g., thioredoxin) to resolve binding modes .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, Kd) to assess binding energetics .

Data Contradiction Analysis

Q. Why do some studies report high neuroactivity for this compound while others observe no effect?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.